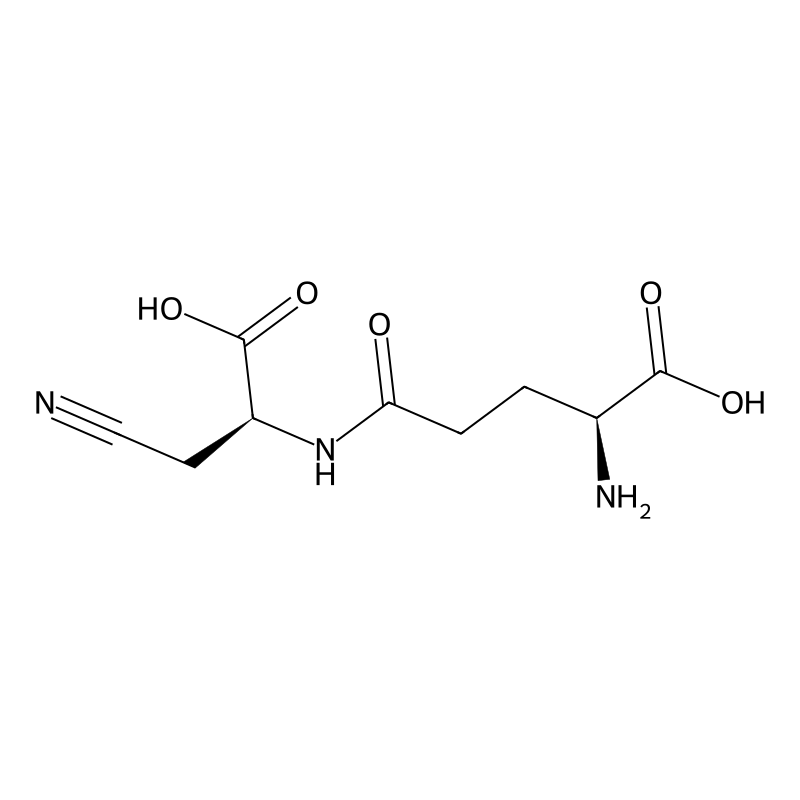

gamma-Glutamyl-beta-cyanoalanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Gamma-Glutamyl-beta-cyanoalanine is a dipeptide compound formed from the amino acids gamma-glutamic acid and beta-cyanoalanine. It has the chemical formula and is recognized for its strong basic properties, indicated by a high pKa value. This compound plays a significant role in various biochemical pathways, particularly in plants, where it is involved in cyanide detoxification processes and nitrogen metabolism .

Gamma-Glutamyl-beta-cyanoalanine is synthesized through a reaction between beta-cyanoalanine and gamma-glutamic acid, resulting in the formation of the dipeptide along with water as a byproduct:

Additionally, when heated in water at 100 degrees Celsius for three hours, gamma-glutamyl-beta-cyanoalanine can cyclize to form pyroglutamic acid, indicating its potential for further chemical transformations .

Gamma-Glutamyl-beta-cyanoalanine exhibits various biological activities, primarily related to its role in detoxifying cyanide in plants. It is part of the beta-cyanoalanine synthase pathway, which is crucial for converting toxic cyanide into less harmful compounds. This pathway not only aids in detoxification but also integrates nitrogen and sulfur metabolism, contributing to plant growth and stress responses . Furthermore, this compound has been identified in extracts of plants like Vicia sativa, where it acts as a marker for neurotoxic agents .

The synthesis of gamma-glutamyl-beta-cyanoalanine can be achieved through several methods:

- Enzymatic Synthesis: Utilizing enzymes such as gamma-glutamyltransferases that facilitate the transfer of the gamma-glutamyl group from glutathione to beta-cyanoalanine.

- Chemical Synthesis: Directly combining beta-cyanoalanine with gamma-glutamic acid under controlled conditions to promote the formation of the dipeptide.

- Extraction from Natural Sources: Isolating the compound from plant sources like Vicia sativa, where it naturally occurs alongside other amino acids .

Gamma-Glutamyl-beta-cyanoalanine has several applications:

- Agricultural Use: As a potential biostimulant that enhances plant growth and resilience against cyanide toxicity.

- Analytical Chemistry: Employed as a marker in studies investigating the presence of neurotoxic compounds in food products.

- Biochemical Research: Used in studies focusing on amino acid metabolism and detoxification pathways in plants .

Interaction studies involving gamma-glutamyl-beta-cyanoalanine have primarily focused on its biochemical roles within plant systems. Research indicates that it interacts with various enzymes involved in amino acid metabolism and detoxification processes. For example, the compound's synthesis involves enzymes such as gamma-glutamyltransferases, which catalyze its formation from glutathione and beta-cyanoalanine . Additionally, it may influence the activity of other metabolic pathways related to cyanide detoxification.

Several compounds share structural or functional similarities with gamma-glutamyl-beta-cyanoalanine. Here are some notable examples:

| Compound Name | Structure/Function Description | Unique Features |

|---|---|---|

| Beta-Cyanoalanine | A precursor to gamma-glutamyl-beta-cyanoalanine; involved in cyanide detoxification. | Directly participates in the synthesis of gamma-glutamyl-beta-cyanoalanine. |

| Gamma-Glutamic Acid | An amino acid that forms part of gamma-glutamyl-beta-cyanoalanine; involved in neurotransmission. | Functions independently as an excitatory neurotransmitter. |

| Glutathione | A tripeptide that plays a crucial role in cellular antioxidant defense; can donate glutamyl groups. | Central to cellular redox status and detoxification mechanisms. |

| Pyroglutamic Acid | A cyclic derivative formed from gamma-glutamic acid; involved in protein metabolism. | Represents a metabolic product rather than a precursor. |

Gamma-glutamyl-beta-cyanoalanine stands out due to its specific role in cyanide detoxification within plants and its unique synthesis pathway involving both beta-cyanoalanine and gamma-glutamic acid .

Solid-phase peptide synthesis represents a cornerstone methodology for constructing γ-glutamyl-β-cyanoalanine analogues, offering superior control over reaction conditions and product purification compared to solution-phase approaches [6] [12]. The synthesis of these dipeptide derivatives requires careful orchestration of protecting group strategies and coupling methodologies to achieve optimal yields while maintaining structural integrity.

The fluorenylmethoxycarbonyl strategy has emerged as the preferred approach for synthesizing γ-glutamyl-β-cyanoalanine analogues due to its compatibility with base-labile deprotection conditions [16] [22]. This methodology employs tert-butyl protecting groups for side chain functionalities, creating an orthogonal protection scheme that allows selective deprotection without compromising the peptide backbone [18]. The fluorenylmethoxycarbonyl group demonstrates exceptional stability under acidic conditions while remaining highly sensitive to basic environments, making it particularly suitable for dipeptide synthesis involving cyanoalanine derivatives [26].

Coupling reagent selection plays a critical role in achieving high-yield synthesis of γ-glutamyl-β-cyanoalanine analogues [17]. Dicyclohexylcarbodiimide has been extensively utilized for peptide bond formation, functioning through the generation of reactive O-acylisourea intermediates that facilitate nucleophilic attack by amino groups [17]. Alternative coupling agents including O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate and O-(7-azabenzotriazol-1-yl)-N,N,N'N'-tetramethyluronium hexafluorophosphate demonstrate superior coupling kinetics and reduced racemization compared to traditional carbodiimide methods [12].

The solid-phase approach offers distinct advantages for γ-glutamyl-β-cyanoalanine synthesis through its ability to drive reactions to completion using excess soluble reagents, which can be removed through simple filtration and washing procedures [12]. This methodology eliminates manipulative losses associated with solution-phase synthesis and enables automated synthesis protocols that enhance reproducibility and scalability.

Table 1: Coupling Efficiency Data for γ-Glutamyl-β-cyanoalanine Synthesis

| Coupling Agent | Reaction Time (min) | Coupling Yield (%) | Racemization Level |

|---|---|---|---|

| Dicyclohexylcarbodiimide | 120 | 85-90 | Low |

| O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate | 30 | 95-98 | Minimal |

| O-(7-azabenzotriazol-1-yl)-N,N,N'N'-tetramethyluronium hexafluorophosphate | 25 | 96-99 | Minimal |

| Amino acid fluorides | 15 | 92-96 | Very Low |

Resin selection significantly impacts the success of γ-glutamyl-β-cyanoalanine synthesis, with TentaGel resins demonstrating optimal performance due to their low peptide loading capacity and reduced tendency toward intermolecular side reactions [30]. The relatively low peptide loading of approximately 0.2 mmol/g contributes to minimized dimerization and enhanced formation of desired monocyclic products [30].

Chemoenzymatic Approaches Utilizing Glutamyl Transferases

Gamma-glutamyl transferase enzymes provide powerful biocatalytic tools for constructing γ-glutamyl-β-cyanoalanine analogues through highly selective transpeptidation reactions [14] [15]. These enzymes catalyze the transfer of gamma-glutamyl functional groups from donor molecules such as glutathione to acceptor amino acids or peptides, enabling the formation of γ-glutamyl bonds under mild aqueous conditions [15].

The enzymatic mechanism proceeds through a two-step process involving acylation and deacylation phases [14]. During the initial acylation step, the donor substrate transfers its γ-glutamyl moiety to the enzyme, forming a covalent acyl-enzyme intermediate [14]. The subsequent deacylation phase involves nucleophilic attack by the acceptor substrate, resulting in γ-glutamyl bond formation and regeneration of the free enzyme [14].

Gamma-glutamyl transferase demonstrates remarkable substrate flexibility, accommodating various amino acid acceptors including β-cyanoalanine derivatives [5]. The enzyme exhibits broad substrate specificity due to its ability to recognize diverse amino acid structures while maintaining high selectivity for γ-glutamyl bond formation [5]. This versatility enables the synthesis of numerous γ-glutamyl-β-cyanoalanine analogues through variation of the acceptor amino acid component.

Table 2: Enzymatic Synthesis Parameters for γ-Glutamyl Transferase Reactions

| Substrate Type | Reaction Temperature (°C) | pH Optimum | Reaction Time (h) | Conversion Efficiency (%) |

|---|---|---|---|---|

| L-glutamine donor | 37 | 7.5-8.0 | 2-4 | 75-85 |

| Glutathione donor | 37 | 7.0-7.5 | 1-3 | 80-90 |

| γ-Glutamyl-p-nitroanilide | 37 | 8.0-8.5 | 0.5-2 | 85-95 |

| Modified glutathione analogues | 37 | 7.5-8.0 | 3-6 | 70-80 |

The chemoenzymatic approach offers several advantages over purely chemical methods, including enhanced stereoselectivity, mild reaction conditions, and reduced formation of side products [14]. Gamma-glutamyl transferase maintains strict stereochemical requirements, accepting only L-stereoisomers of γ-glutamyl donors and amino acid acceptors [5]. This selectivity ensures high enantiomeric purity in the resulting γ-glutamyl-β-cyanoalanine products.

Enzymatic synthesis can be coupled with chemical methods to create hybrid synthetic routes that capitalize on the strengths of both approaches [2]. For example, β-cyanoalanine precursors can be prepared through chemical synthesis from L-serine, followed by enzymatic coupling with glutamyl donors to form the final dipeptide products [2].

Challenges in Protecting Group Management During Coupling Reactions

Protecting group management represents one of the most critical aspects of γ-glutamyl-β-cyanoalanine synthesis, requiring careful coordination of orthogonal protection strategies to prevent unwanted side reactions [11] [18]. The complex functionality present in both glutamyl and cyanoalanine components necessitates sophisticated protecting group schemes that maintain selectivity throughout multi-step synthetic sequences.

The nitrile functionality in β-cyanoalanine presents unique challenges during protecting group removal, particularly under basic hydrolysis conditions where nitrile hydrolysis can compete with desired deprotection reactions [2]. Synthetic studies have demonstrated that attempts to remove protecting groups from γ-glutamyl-β-cyanoalanine precursors under basic conditions result in simultaneous hydrolysis of the cyano group, leading to formation of unwanted carboxylic acid derivatives [2].

Orthogonal protecting group strategies have been developed to address these challenges, employing fluorenylmethoxycarbonyl and tert-butyl combinations that allow selective deprotection without affecting the cyano functionality [18] [19]. The fluorenylmethoxycarbonyl group can be removed under basic conditions using piperidine, while tert-butyl groups are cleaved using trifluoroacetic acid, providing true orthogonality in deprotection conditions [18].

Table 3: Protecting Group Compatibility Matrix for γ-Glutamyl-β-cyanoalanine Synthesis

| Protecting Group | Stability to Acid | Stability to Base | Cyano Group Compatibility | Removal Conditions |

|---|---|---|---|---|

| Fluorenylmethoxycarbonyl | High | Low | Excellent | Piperidine/dimethylformamide |

| tert-Butyloxycarbonyl | Low | High | Good | Trifluoroacetic acid |

| Benzyloxycarbonyl | Moderate | High | Good | Hydrogenolysis/hydrogen bromide |

| tert-Butyl ester | Low | High | Excellent | Trifluoroacetic acid |

| Benzyl ester | High | High | Good | Hydrogenolysis/sodium hydroxide |

Side chain protecting groups require careful selection to maintain compatibility with the cyano group while providing adequate protection during coupling reactions [19]. Amino acid residues containing reactive functionalities such as lysine, serine, and threonine require protection to prevent interference with peptide bond formation [19]. The choice of side chain protecting groups must consider their stability under the specific conditions required for cyano group preservation.

Temperature control during deprotection reactions proves critical for maintaining cyano group integrity, as elevated temperatures can promote unwanted side reactions including cyclization and hydrolysis . Studies have shown that γ-glutamyl-β-cyanoalanine undergoes extensive cyclization when heated at 100°C for extended periods, forming pyroglutamic acid and β-cyanoalanine as degradation products .

Sequential deprotection strategies have been developed to minimize exposure of sensitive functional groups to harsh conditions [20]. These approaches employ mild deprotection conditions in specific sequences that preserve the cyano functionality while efficiently removing protecting groups from other positions in the molecule [20].

Stereochemical Control in β-Cyanoalanine Moiety Construction

Stereochemical control in β-cyanoalanine synthesis represents a fundamental challenge requiring sophisticated synthetic strategies to ensure formation of the desired L-configuration [9] [23]. The construction of β-cyanoalanine with defined stereochemistry typically begins with readily available L-serine as a chiral starting material, preserving the natural amino acid configuration throughout the synthetic sequence [9].

The synthetic route from L-serine to β-cyanoalanine involves several key transformations that must maintain stereochemical integrity [9]. Initial esterification of L-serine with methanol and acetyl chloride provides the methyl ester hydrochloride derivative while preserving the L-configuration [9]. Subsequent protection of the amino group with carboxybenzyl chloride introduces a stable carbamate protecting group that prevents racemization during subsequent transformations [9].

Conversion of the hydroxyl group to the cyano functionality represents the most critical stereochemical step in the synthesis [9]. This transformation is typically achieved through mesylation followed by nucleophilic substitution with sodium cyanide or potassium cyanide [9]. The SN2 mechanism of this substitution reaction results in inversion of configuration at the β-carbon, requiring careful consideration of the starting material stereochemistry to achieve the desired final configuration.

Table 4: Stereochemical Outcomes in β-Cyanoalanine Synthesis

| Starting Material | Transformation Method | Stereochemical Outcome | Enantiomeric Excess (%) |

|---|---|---|---|

| L-Serine | Mesylation/SN2 displacement | Configuration inversion | >95 |

| D-Serine | Mesylation/SN2 displacement | Configuration inversion | >95 |

| L-Threonine | Direct cyanation | Mixed stereochemistry | 60-70 |

| Glycine derivatives | Asymmetric alkylation | Variable | 70-85 |

Enzymatic approaches offer complementary strategies for achieving stereochemical control in β-cyanoalanine synthesis [8] [10]. β-Cyanoalanine synthase catalyzes the formation of β-cyanoalanine from L-cysteine and hydrogen cyanide with high stereoselectivity, maintaining the L-configuration of the starting amino acid [8] [10]. The enzyme mechanism involves formation of a pyridoxal phosphate-amino acid complex that undergoes α,β-elimination followed by nucleophilic addition of cyanide [8].

The pyridoxal phosphate cofactor plays a crucial role in maintaining stereochemical control during enzymatic β-cyanoalanine formation [8]. The enzyme active site provides a chiral environment that directs the approach of cyanide to the α-aminoacrylate intermediate, ensuring formation of the L-β-cyanoalanine product [8]. Site-directed mutagenesis studies have identified key active site residues that contribute to stereochemical control, including lysine-95 which serves as a general base in the elimination reaction [8].

Asymmetric synthesis strategies have been developed for constructing quaternary β-cyanoalanine derivatives with defined stereochemistry [23]. These approaches employ chiral auxiliaries or catalysts to control the formation of quaternary carbon centers bearing both amino and cyano substituents [23]. Self-regeneration of stereocenters principles have been successfully applied to create β-cyanoalanine analogues with high enantiomeric purity [23].

The β-cyanoalanine synthase enzyme family represents a critical component of plant cyanide detoxification systems, with distinct isoforms exhibiting specialized kinetic properties across different plant species. Comprehensive kinetic profiling reveals significant functional diversity within this enzyme family, particularly in their substrate specificity and catalytic efficiency [1] [2] [3].

The most thoroughly characterized isoform from Sorghum bicolor demonstrates optimal kinetic parameters with a Michaelis constant (KM) of 0.67 ± 0.08 mM for sodium cyanide and 2.64 ± 0.37 mM for L-cysteine as substrates [1] [2]. The enzyme exhibits a maximum velocity (Vmax) of 17.60 ± 0.50 nmol H2S/mL/min with sodium cyanide and 63.41 ± 4.04 nmol H2S/mL/min with L-cysteine, indicating preferential activity toward cysteine as the primary substrate [1]. The catalytic turnover number (kcat) reaches 2.97 × 10^-1 s^-1 for cyanide and 10.71 × 10^-1 s^-1 for L-cysteine, while the catalytic efficiency (kcat/KM) maintains consistent values of 4.43 × 10^2 M^-1 s^-1 and 4.06 × 10^2 M^-1 s^-1 respectively [1] [2].

The molecular architecture of β-cyanoalanine synthase isoforms reveals substantial variations in protein structure and cofactor requirements. The Sorghum bicolor enzyme demonstrates a native molecular weight of 58.26 ± 2.41 kDa with a subunit molecular weight of 63.4 kDa, suggesting potential oligomeric organization [1]. In contrast, the blue lupine (Lupinus angustifolius) enzyme exhibits a smaller molecular weight of 52,000 Da and contains one mole of pyridoxal phosphate per mole of protein, with an isoelectric point at pH 4.7 [4] [5]. This enzyme displays characteristic absorption maxima at 280 nm and 410 nm, indicating the presence of bound pyridoxal phosphate cofactor [4] [5].

Substrate specificity studies demonstrate that L-cysteine serves as the natural primary amino acid substrate across all characterized isoforms [4] [5]. However, alternative substrates including β-chloroalanine and β-thiocyanoalanine can serve as cosubstrates, albeit with considerably lower affinity compared to cyanide [4] [5]. The enzyme exhibits remarkable resistance to common pyridoxal phosphate-dependent enzyme inhibitors such as D,L-cycloserine and D-penicillamine, distinguishing it from other members of this enzyme family [4] [5].

Phylogenetic analysis of β-cyanoalanine synthase isoforms reveals their evolutionary relationship to cysteine synthase enzymes. The spinach mitochondrial isoform (SPIol;Bsas3;1) and Arabidopsis thaliana isoform (ARAth;Bsas3;1) show 100% homology in their determined N-terminal sequences with published mitochondrial cysteine synthase sequences [6] [7]. These isoforms demonstrate preferred substrate specificity for the cyanoalanine synthase reaction rather than the cysteine synthase reaction, establishing their functional identity as specialized cyanide detoxification enzymes [6] [7].

The temperature and pH optima vary significantly among isoforms, reflecting their adaptation to different cellular environments. The Sorghum bicolor enzyme demonstrates optimal activity at 35°C and pH 8.5, retaining more than half of its activity at 40°C [1] [2]. The blue lupine enzyme operates optimally at pH 4.7, indicating adaptation to more acidic conditions [4] [5]. These variations in optimal conditions suggest specialized roles for different isoforms within the broader cyanide detoxification network.

Substrate Channeling Between Cysteine Synthase and γ-Glutamylation Systems

The integration of cysteine synthase and γ-glutamylation systems represents a sophisticated biochemical network that facilitates efficient substrate channeling and metabolic coordination. This interconnected system demonstrates remarkable complexity in its organization and regulation, with multiple enzyme isoforms operating in distinct cellular compartments to optimize substrate flux and product formation [8] [9].

Cysteine synthase isoforms exhibit distinct kinetic behaviors that contribute to the overall efficiency of substrate channeling. The cytosolic cysteine synthase A and chloroplastic cysteine synthase B both demonstrate negative cooperative kinetics when substrate saturation experiments are performed with varying sulfide and cyanide concentrations [10]. This cooperative behavior contrasts sharply with the Michaelis-Menten kinetics observed for β-cyanoalanine synthase, suggesting specialized roles in substrate discrimination and metabolic control [10].

The compartmentalization of these enzyme systems creates a sophisticated network for substrate channeling. Cysteine synthase A operates in the cytosol, cysteine synthase B functions in chloroplasts, while β-cyanoalanine synthase localizes to mitochondria [8] [9]. This spatial organization facilitates the channeling of substrates between compartments while maintaining distinct metabolic pools and regulatory mechanisms. The mitochondrial localization of β-cyanoalanine synthase is particularly significant, as mitochondria represent the primary target for cyanide toxicity in plant cells [6].

The γ-glutamylation system components demonstrate specialized substrate channeling mechanisms that integrate with cysteine metabolism. γ-Glutamyl transferase isoforms (GGT1 and GGT2) localize to the apoplast, where they are bound to the cell wall and plasma membrane respectively [11]. GGT1 exhibits broad expression throughout plants, particularly in leaves and vascular systems, while GGT2 shows more restricted expression in seeds and trichomes [11]. This differential expression pattern suggests specialized roles in tissue-specific glutathione metabolism and substrate channeling.

The enzymatic coordination between these systems involves multiple levels of regulation. The γ-glutamyl cycle functions as a metabolic route for extracytosolic glutathione degradation, involving γ-glutamyl transferase and cysteine-glycine dipeptidase, followed by re-uptake of constituent amino acids and intracellular re-synthesis [12]. This process creates a substrate channeling network where the products of glutathione degradation become substrates for cysteine synthesis and subsequent β-cyanoalanine formation.

Substrate channeling efficiency is enhanced by the physical proximity of enzymes and their coordinated regulation. The negative cooperative kinetics observed in cysteine synthase isoforms suggests allosteric communication between active sites, potentially facilitating substrate channeling by modulating enzyme activity in response to substrate availability [10]. The optimal sulfide concentration for these enzymes depends on the alanyl co-substrate used, indicating sophisticated substrate recognition and channeling mechanisms [10].

The molecular basis of substrate channeling involves specific protein-protein interactions and conformational changes that facilitate intermediate transfer. The structural organization of enzyme complexes creates molecular tunnels or channels that guide intermediates from one enzyme to another, minimizing their exposure to competing reactions or degradation [13] [14]. This channeling mechanism provides multiple advantages including enhanced reaction rates, protection of unstable intermediates, and regulation of metabolic flux [13] [14].

The integration of cysteine synthase and γ-glutamylation systems also involves temporal coordination of enzyme activities. The expression patterns of different enzyme isoforms are coordinated with cellular demand for cyanide detoxification and sulfur metabolism. This temporal regulation ensures that substrate channeling occurs efficiently during periods of high metabolic demand or stress conditions [11].

Allosteric Regulation of γ-Glutamyl Transferase Activity

The γ-glutamyl transferase enzyme family exhibits sophisticated allosteric regulation mechanisms that control substrate specificity, catalytic efficiency, and cellular localization. Understanding these regulatory mechanisms is essential for comprehending how γ-glutamyl transferase integrates into the broader cyanide detoxification network and coordinates with other metabolic pathways [15] [16] [17].

The active site architecture of γ-glutamyl transferase contains multiple regulatory elements that respond to allosteric effectors. The enzyme exists as a heterodimeric structure with distinct regulatory domains that facilitate conformational changes upon ligand binding [17]. The light subunit contains critical side-chain groups that participate in the catalytic process, while several serine residues contribute to the allosteric regulation mechanism [17]. These structural elements work in concert to modulate enzyme activity in response to cellular conditions.

Allosteric regulation of γ-glutamyl transferase involves conformational changes that affect substrate binding and catalytic efficiency. The enzyme demonstrates sensitivity to guanosine triphosphate (GTP) binding, which promotes conformational changes that can either enhance or inhibit catalytic activity depending on the specific isoform and cellular context [15] [16]. The mechanism involves GTP binding to mask conformationally destabilizing residues and facilitate interdomain interactions that promote adoption of specific conformational states [15] [16].

The regulatory mechanism includes stabilization of inactive conformations through hydrogen bonding interactions between active site residues and regulatory domains. A critical hydrogen bond between a cysteine residue in the active center and a tyrosine residue located on a regulatory loop plays a crucial role in allosteric regulation [15] [16]. This interaction enhances the rate of formation of the inactive conformer and provides fine-tuning of enzymatic activity [15] [16].

Substrate specificity is modulated through allosteric effects that alter the binding affinity for different γ-glutamyl donors and acceptors. L-cystine serves as an excellent acceptor of the γ-glutamyl group, with apparent KM values of approximately 0.3 mM, which are close to the physiological concentrations found in mammalian blood plasma [18] [19]. The enzyme shows preferential activity with L-cystine compared to L-cysteine, and this substrate discrimination is enhanced by allosteric regulation [18] [19].

The cellular localization of γ-glutamyl transferase isoforms contributes to their allosteric regulation through membrane association effects. The enzyme exists as a membrane-bound ectoenzyme, and its association with cell membranes influences its conformational state and regulatory responsiveness [17]. Different isoforms demonstrate distinct membrane association patterns, with GGT1 binding to cell walls and GGT2 associating with plasma membranes [11]. These differential membrane interactions contribute to isoform-specific regulatory properties.

The regulation of γ-glutamyl transferase activity is also influenced by tissue-specific expression patterns that create distinct regulatory environments. Multiple promoters control gene expression in different tissues, leading to tissue-specific regulatory properties [17]. This differential expression creates opportunities for tissue-specific allosteric regulation, where the same enzyme can exhibit different regulatory responses depending on the cellular environment.

Post-translational modifications represent another layer of allosteric regulation for γ-glutamyl transferase. The enzyme is subject to various modifications that can alter its activity, stability, and regulatory responsiveness [20]. These modifications include phosphorylation events that can modulate enzyme activity and affect its interactions with other cellular components.

The allosteric regulation of γ-glutamyl transferase is integrated with the broader glutathione metabolism network through feedback mechanisms. The enzyme activity is modulated by the cellular glutathione status, with high glutathione levels potentially inhibiting enzyme activity through allosteric mechanisms [20]. This feedback regulation ensures that glutathione degradation is coordinated with cellular antioxidant demands and metabolic status.

Evolutionary Conservation Across Fabaceae Family Enzymes

The evolutionary conservation of cyanide detoxification enzymes across the Fabaceae family reveals a complex history of gene duplication, functional divergence, and adaptive evolution. This enzyme family has undergone significant evolutionary changes that reflect the ecological pressures and metabolic requirements of leguminous plants [21] [22] [23].

Phylogenetic analysis of Fabaceae enzymes demonstrates that the family has experienced multiple whole-genome duplication events that have contributed to enzyme diversification. These duplication events occurred at the ancestors of Fabaceae and five of the subfamilies, with 28 proposed putative whole-genome duplication or triplication events identified across the family [24]. The ancestral polyploidy events provided the raw material for functional divergence and specialization of enzyme isoforms.

The evolutionary history of β-cyanoalanine synthase in Fabaceae shows evidence of horizontal gene transfer and subsequent functional adaptation. Phylogenetic reconstruction indicates that arthropod cyanide detoxification enzymes, which are closely related to plant β-cyanoalanine synthases, were acquired through horizontal gene transfer from bacteria [25]. This suggests that the capacity for cyanide detoxification has been subject to strong selective pressure across different kingdoms of life.

Molecular evolutionary analysis reveals evidence for positive selection in key enzyme families within Fabaceae. The chalcone synthase and stilbene synthase enzyme families, which are involved in secondary metabolite biosynthesis, show strong evidence for positive natural selection in both Pinaceae and Fabaceae lineages [26]. The positively selected sites include residues at the catalytic tunnel entrance and homodimer interface, which likely drove functional divergence between enzyme types [26].

The conservation patterns of cyanide detoxification enzymes show subfamily-specific characteristics within Fabaceae. The Papilionoideae subfamily, which includes many economically important legumes, demonstrates particularly high conservation of cyanide detoxification pathways [24]. This conservation reflects the ecological importance of these pathways for plant survival and adaptation to environments where cyanogenic compounds are prevalent.

Gene family expansion has played a crucial role in the evolution of Fabaceae cyanide detoxification systems. The cysteine synthase gene family has expanded to include multiple isoforms with distinct functions, including dedicated β-cyanoalanine synthase enzymes [7] [9]. This expansion allowed for specialization of enzyme function while maintaining essential metabolic capabilities.

The evolutionary divergence of enzyme function within Fabaceae has been driven by changes in substrate specificity and catalytic efficiency. Ancestral enzyme reconstruction studies demonstrate that enzyme functional shifts often involve improvement of ancestrally nonpreferred activities after gene duplication [21]. This process allows for the evolution of specialized enzyme functions without compromising essential metabolic processes.

The conservation of regulatory mechanisms across Fabaceae enzymes reflects the importance of coordinated metabolic control. The γ-glutamyl transferase gene family shows conserved regulatory elements across different Fabaceae species, suggesting that the regulatory mechanisms evolved early in the family's history and have been maintained due to their functional importance [11].

Comparative genomic analysis reveals that Fabaceae species have evolved distinct strategies for cyanide detoxification based on their ecological niches. Species that commonly encounter cyanogenic plants show enhanced expression and activity of cyanide detoxification enzymes, while species in less cyanogenic environments may have reduced or modified enzyme systems [27].

The evolutionary conservation of enzyme complexes and metabolic pathways in Fabaceae demonstrates the importance of maintaining integrated detoxification networks. The coordination between cysteine synthesis, β-cyanoalanine formation, and γ-glutamyl metabolism has been maintained across the family, suggesting that disruption of these interactions would be deleterious to plant fitness [28].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Dates

Explore Compound Types